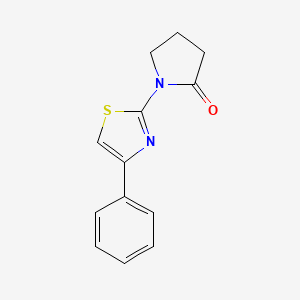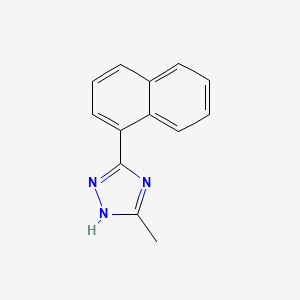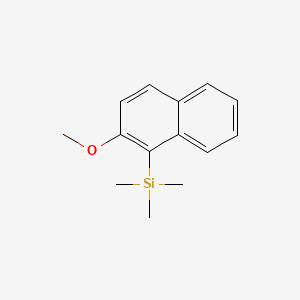![molecular formula C21H16O2 B13695059 Naphthalene, 2,2'-[methylenebis(oxy)]bis- CAS No. 33257-36-2](/img/structure/B13695059.png)
Naphthalene, 2,2'-[methylenebis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2,2’-[methylenebis(oxy)]bis- is an organic compound with the molecular formula C21H16O2. It is characterized by the presence of two naphthalene units connected by a methylene bridge through oxygen atoms. This compound is known for its aromatic properties and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene, 2,2’-[methylenebis(oxy)]bis- can be synthesized through the reaction of 2-naphthol with formaldehyde under acidic conditions. The reaction involves the formation of a methylene bridge between the two naphthalene units via an ether linkage .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where 2-naphthol and formaldehyde are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2,2’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 2,2’-[methylenebis(oxy)]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 2,2’-[methylenebis(oxy)]bis- involves its interaction with various molecular targets. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 2,2’-[oxybis(methylene)]bis-: Similar structure but with different connectivity of the methylene bridge.
Naphthalene, 2,2’-methylenebis-: Lacks the oxygen atoms in the bridge, leading to different chemical properties.
Uniqueness
Naphthalene, 2,2’-[methylenebis(oxy)]bis- is unique due to its specific ether linkage, which imparts distinct chemical and physical properties compared to its analogs. This unique structure allows for specific applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
33257-36-2 |
|---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(naphthalen-2-yloxymethoxy)naphthalene |
InChI |
InChI=1S/C21H16O2/c1-3-7-18-13-20(11-9-16(18)5-1)22-15-23-21-12-10-17-6-2-4-8-19(17)14-21/h1-14H,15H2 |
InChI Key |
ZRXDBKQDMGNELK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCOC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13694978.png)

![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)
![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)
![Methyl 5-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]isoxazole-3-carboxylate](/img/structure/B13694994.png)


![2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid](/img/structure/B13695014.png)




![1-Boc-6'-chloro-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B13695045.png)

